3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-7-({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound featuring a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the tetrazole and pyrazole derivatives. The tetrazole derivative can be synthesized using a click chemistry approach, which is known for its efficiency and eco-friendliness . The pyrazole derivative is typically synthesized through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tetrazole and pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and pyrazole rings can form strong interactions with these targets, leading to inhibition or activation of their function. The sulfur-containing group can also participate in redox reactions, further modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL: Shares the tetrazole ring structure but lacks the additional functional groups.
5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL: Contains the pyrazole ring but lacks the tetrazole and sulfur-containing groups.
Uniqueness
What sets 3-{[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-7-({2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}AMINO)-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID apart is its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
Molecular Formula |
C18H19F3N8O4S2 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H19F3N8O4S2/c1-7-4-10(18(19,20)21)24-29(7)8(2)13(30)22-11-14(31)28-12(16(32)33)9(5-34-15(11)28)6-35-17-23-25-26-27(17)3/h4,8,11,15H,5-6H2,1-3H3,(H,22,30)(H,32,33) |
InChI Key |
BGSIDJROLDTVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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